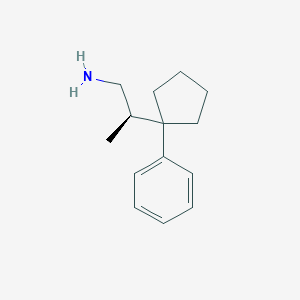

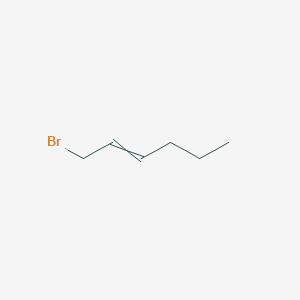

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s for use as a surgical anesthetic. However, due to its potent psychoactive effects, it was soon discontinued for medical use and became a popular recreational drug in the 1960s and 1970s. Despite its illegal status, PCP is still used today for its hallucinogenic and dissociative effects.

Wirkmechanismus

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in learning and memory. By blocking this receptor, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine disrupts the normal functioning of the brain, leading to its dissociative and hallucinogenic effects.

Biochemical and Physiological Effects:

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has a range of biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It also blocks the reuptake of serotonin, leading to its hallucinogenic effects. (2R)-2-(1-Phenylcyclopentyl)propan-1-amine can cause a range of physical symptoms, including increased heart rate, elevated blood pressure, and respiratory depression.

Vorteile Und Einschränkungen Für Laborexperimente

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for investigating the role of this receptor in the brain. However, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine also has several limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which can make it difficult to control in a laboratory setting.

Zukünftige Richtungen

There are several future directions for research on (2R)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of interest is the development of new drugs that target the NMDA receptor, as this receptor plays a key role in a range of neurological and psychiatric disorders. Another area of interest is the development of new animal models of psychiatric disorders that can be used to investigate the underlying neurobiological mechanisms. Finally, there is a need for further research on the long-term effects of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine use, as this drug has been associated with a range of negative health outcomes.

Synthesemethoden

The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to produce the intermediate 1-(1-phenylcyclohexyl)propan-1-ol. This intermediate is then reacted with hydrochloric acid and sodium cyanide to produce the final product, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has been extensively studied for its effects on the central nervous system. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in the brain, as it acts as a non-competitive antagonist of this receptor. (2R)-2-(1-Phenylcyclopentyl)propan-1-amine has also been used in animal models of schizophrenia and other psychiatric disorders to investigate the underlying neurobiological mechanisms.

Eigenschaften

IUPAC Name |

(2R)-2-(1-phenylcyclopentyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKUGGLKGKKBCX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1(CCCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1(CCCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2936253.png)

![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)

![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)